molecular formula C6H4BrCl2N B1521879 3-bromo-5-chloro-4-(chloromethyl)pyridine CAS No. 1064678-67-6

3-bromo-5-chloro-4-(chloromethyl)pyridine

Cat. No.: B1521879
CAS No.: 1064678-67-6
M. Wt: 240.91 g/mol
InChI Key: HESFCQAZGPOUSQ-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-4-(chloromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine, chlorine, and chloromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

3-bromo-5-chloro-4-(chloromethyl)pyridine has diverse applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-4-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-methylpyridine. For instance, bromine can be added to 4-methylpyridine under controlled conditions, followed by chlorination using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure efficient and controlled addition of halogens. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-5-chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-5-chloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESFCQAZGPOUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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